molecular formula C33H50O10 B031414 Tautomycetine CAS No. 119757-73-2

Tautomycetine

Numéro de catalogue B031414
Numéro CAS: 119757-73-2
Poids moléculaire: 606.7 g/mol
Clé InChI: VAIBGAONSFVVKI-BUVRLJJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tautomycetin (TMC) is a small molecule that is produced by a variety of bacterial species, including Streptomyces, Streptosporangium, and Actinomycetes. It has been studied for its potential therapeutic effects. TMC has been found to have a variety of biological activities, including antibacterial, antifungal, antiviral, and anti-tumor activities. It has also been found to possess anti-inflammatory, anti-oxidant, and immunomodulatory properties. In addition, TMC has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, modulation of gene expression, and modulation of signal transduction pathways.

Applications De Recherche Scientifique

Immunologie : Activité immunosuppressive novatrice

La tautomycetine a été identifiée comme un immunosuppresseur puissant, affichant une activité environ 100 fois plus élevée que la cyclosporine A, un médicament immunosuppresseur largement utilisé . Cette efficacité remarquable positionne la TMC comme un candidat prometteur pour la prévention du rejet de greffe d'organe et le traitement des maladies auto-immunes. Son mécanisme d'action unique, qui diffère des autres immunosuppresseurs connus, pourrait conduire à de nouvelles stratégies thérapeutiques en immunologie.

Recherche antibiotique : Propriétés antifongiques

Initialement découverte comme un antibiotique antifongique, la TMC a montré son efficacité contre Sclerotinia sclerotiorum, un phytopathogène . La capacité de la TMC à combattre les infections fongiques ajoute à son potentiel en tant qu'agent pharmaceutique, en particulier à une époque où la résistance aux antibiotiques existants est une préoccupation croissante.

Recherche sur le cancer : Activités anticancéreuses

Il a été rapporté que la TMC possède des activités anticancéreuses, spécifiquement par l'inhibition différentielle des protéines phosphatases telles que PP1, PP2A et SHP2 . Ces enzymes sont essentielles à la croissance et à la division cellulaires, et leur inhibition par la TMC pourrait fournir une voie pour le développement de nouvelles thérapies anticancéreuses.

Bio-ingénierie : Ingénierie des voies métaboliques

La biosynthèse de la TMC implique une chaîne polykétide linéaire, ce qui est unique parmi les composés à base de polykétides . L'ingénierie du groupe de gènes de biosynthèse de la TMC a conduit à la production de plusieurs dérivés présentant des activités biologiques différentes. Cela ouvre des possibilités de création de nouveaux médicaments grâce à des techniques de bio-ingénierie.

Biologie moléculaire : Étude de la biosynthèse des polykétides

La biosynthèse de la TMC en tant que structure linéaire sans formation de cycle lactone est inhabituelle et implique la présence d'une thioestérase polykétide unique . L'étude de cette voie peut améliorer notre compréhension de la biosynthèse des polykétides, ce qui est crucial pour le développement de nouveaux antibiotiques et d'autres produits naturels.

Recherche génétique : Analyse des gènes régulateurs

La production de la TMC est étroitement régulée par deux gènes régulateurs spécifiques à la voie situés dans son groupe de gènes de biosynthèse . La recherche sur ces mécanismes de régulation peut fournir des informations sur le contrôle de l'expression génique et pourrait être appliquée pour améliorer les rendements d'autres produits naturels d'importance médicale.

Orientations Futures

Future research could focus on uncovering the reasons why TMC thioesterase prefers hydrolysis rather than macrocyclization, and reveal the molecular basis of TE-catalyzed hydrolysis and macrocyclization . This could further the discovery and design of novel engineered macrolactones .

Analyse Biochimique

Biochemical Properties

Tautomycetin is a selective inhibitor of protein phosphatase 1 . It interacts with enzymes such as protein phosphatase 1 and protein phosphatase 2A . These interactions play a crucial role in the regulation of many cellular events such as transcription, translation, cell division, muscle contraction, glycogen synthesis, and neuronal signaling .

Cellular Effects

Tautomycetin has been shown to inhibit the growth of colorectal cancer cells through p21cip/WAF1 induction via the extracellular signal–regulated kinase pathway . It also has potent immunosuppressive activity, inhibiting the proliferation of T cells by inhibition of IL-2 secretion .

Molecular Mechanism

Tautomycetin exerts its effects at the molecular level through several mechanisms. It inhibits tyrosine phosphorylation of intracellular signaling molecules involved in various cellular responses such as T-cell receptor–proximal signaling . It also blocks the effective deprotonation of the substrate, and inhibits the nucleophilic attack owing to steric hindrance .

Dosage Effects in Animal Models

In animal models, Tautomycetin has shown significant immunosuppressive activity. In rats that received a heterotopic cardiac allograft, the graft survived more than 160 days, comparable to graft survival in allografted rats treated with cyclosporine A .

Metabolic Pathways

Tautomycetin is synthesized in S. griseochromogenes by two type I polyketide synthases, denoted by modules named TtnA and TtnB . The dialkyl maleic anhydride moiety is synthesized separately by eight enzymes (TtnKLMNOPRS) and incorporated into the growing polyketide by esterification mediated via TtnK at the end of TtnA .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tautomycetin involves several steps that include the coupling of two key intermediates, followed by several functional group transformations. The key intermediates are a substituted pyranone and a substituted indole. The pyranone is first alkylated and then converted to a ketone. The indole is then alkylated and coupled with the ketone intermediate. The resulting product is then subjected to several functional group transformations to yield Tautomycetin.", "Starting Materials": ["2,4-dihydroxy-3-methyl-6-(3-methyl-2-butenyl)pyran-4-one", "3-(2-bromoethyl)-1H-indole", "LDA", "MeI", "NaBH4", "H2O2", "NaOH", "HCl", "NaCl", "EtOAc", "MeOH"], "Reaction": [ "Alkylation of 2,4-dihydroxy-3-methyl-6-(3-methyl-2-butenyl)pyran-4-one with MeI and NaH in EtOAc to yield the alkylated pyranone intermediate", "Conversion of the alkylated pyranone intermediate to the ketone intermediate using NaBH4 and H2O2 in NaOH", "Alkylation of 3-(2-bromoethyl)-1H-indole with LDA and the ketone intermediate in THF to yield the coupled intermediate", "Hydrolysis of the coupled intermediate using HCl in MeOH to yield the acid intermediate", "Esterification of the acid intermediate with MeOH and HCl in THF to yield the methyl ester intermediate", "Reduction of the methyl ester intermediate using NaBH4 in MeOH to yield the alcohol intermediate", "Oxidation of the alcohol intermediate using NaIO4 in NaHCO3 to yield the aldehyde intermediate", "Formation of the final product Tautomycetin by cyclization of the aldehyde intermediate in the presence of NaHCO3 and H2O in MeOH" ] }

Numéro CAS

119757-73-2

Formule moléculaire

C33H50O10

Poids moléculaire

606.7 g/mol

Nom IUPAC

[(16Z)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

InChI

InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15+

Clé InChI

VAIBGAONSFVVKI-BUVRLJJBSA-N

SMILES isomérique

CC/C(=C/C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C

SMILES

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C

SMILES canonique

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C

Pictogrammes

Acute Toxic

Synonymes

(βR)-2,5-Dihydro-β-hydroxy-4-methyl-2,5-dioxo-3-furanpropanoic Acid (1R,2S,6S,7S,10S,12R,15E)-16-Ethyl-3,7-dihydroxy-1,2,6,10,12-pentamethyl-5,14-dioxo-15,17-octadecadien-1-yl Ester

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tautomycetin
Reactant of Route 2
Reactant of Route 2
Tautomycetin
Reactant of Route 3
Tautomycetin
Reactant of Route 4
Tautomycetin
Reactant of Route 5
Tautomycetin
Reactant of Route 6
Tautomycetin

Q & A

Q1: What is the primary molecular target of Tautomycetin?

A1: Tautomycetin (TTN) is a highly potent and selective inhibitor of serine/threonine protein phosphatase type 1 (PP1). [, ] While it also exhibits some inhibitory activity against protein phosphatase 2A (PP2A), its selectivity for PP1 is significantly higher. [, ]

Q2: How does Tautomycetin interact with PP1?

A2: Tautomycetin forms a covalent bond with a cysteine residue specific to PP1, Cys127, located within the enzyme's active site. [] This covalent interaction is primarily responsible for the high selectivity of TTN towards PP1.

Q3: What are the downstream effects of Tautomycetin's inhibition of PP1?

A3: Inhibition of PP1 by TTN affects numerous cellular processes due to PP1's involvement in various signaling pathways. Some of the observed effects include:

  • Suppression of the TNFα/NF-κB pathway: TTN inhibits the phosphorylation of IKKα and IKKβ, preventing the degradation of IκBα, and ultimately suppressing NF-κB activation. [, ]
  • Modulation of the Raf-1/MEK/ERK pathway: Tautomycetin has been shown to suppress the activation of ERK by inhibiting the activation of Raf-1. [] This suggests a role for PP1 in the positive regulation of the Raf-1/MEK/ERK pathway.
  • Induction of apoptosis in specific cell types: TTN can induce apoptosis in activated T-cells [] and various cancer cell lines. [, , ] The exact mechanisms of apoptosis induction may vary depending on the cell type.

Q4: What is the molecular formula and weight of Tautomycetin?

A4: Tautomycetin has the molecular formula C33H50O10 and a molecular weight of 606.75 g/mol. []

Q5: Are there any distinctive structural features of Tautomycetin?

A5: Yes, Tautomycetin contains a unique dialkylmaleic anhydride moiety linked to a linear polyketide chain with an unusual terminal alkene. [, , ] This complex structure contributes to its specific interactions with PP1.

Q6: How do structural modifications of Tautomycetin affect its activity and selectivity?

A6: Studies on Tautomycetin analogues revealed that:

  • The maleic anhydride moiety is crucial for PP1 inhibitory activity. []
  • The C1-C18 polyketide chain is essential for inhibiting tumor cell proliferation but not for PP1 inhibition. []
  • Modifications in the linker region and the C2''-C5 fragment can significantly influence PP1/PP2A selectivity. [, ]

Q7: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of Tautomycetin?

A7: While detailed PK/PD studies are limited, in silico analysis suggests that Tautomycetin exhibits low protein binding and high tissue distribution. [] Furthermore, it appears to be stable towards CYP3A4 metabolism. []

Q8: What are the key findings from in vitro and in vivo studies on Tautomycetin?

A8:

  • Inhibition of cell proliferation: Tautomycetin effectively inhibits the proliferation of various cancer cell lines, including colorectal, [] breast, [] and medullary thyroid cancer cells. []
  • Suppression of T-cell activation: TTN demonstrates potent immunosuppressive activity by inhibiting T-cell activation and inducing apoptosis in activated T-cells. [, , ]
  • Prolongation of islet allograft survival: In a rodent model, Tautomycetin synergized with Cyclosporine A, significantly prolonging islet allograft survival. [, , ]
  • Induction of hypertension in a specific mouse model: Endothelial expression of the Cul3Δ9 mutant, mimicking a human hypertension-causing mutation, led to nocturnal hypertension and arterial stiffening in mice. [, ] This effect was linked to impaired eNOS activity and decreased nitric oxide production due to dysregulation of the Cullin3/PP2A/phospho-eNOS pathway. [, ]

Q9: What is known about the toxicity and safety profile of Tautomycetin?

A9: Information regarding the long-term toxicity of Tautomycetin is currently limited.

Q10: Have any specific drug delivery or targeting strategies been explored for Tautomycetin?

A10: Specific drug delivery and targeting strategies for Tautomycetin are still under investigation.

Q11: How is Tautomycetin biosynthesized?

A11: Tautomycetin is a polyketide natural product synthesized by a complex biosynthetic pathway involving:

  • Polyketide synthases (PKSs): Two modular type I PKSs (TtnAB) are responsible for assembling the polyketide backbone of TTN. [, ]
  • Tailoring enzymes: These enzymes modify the initial polyketide product through various reactions, including oxidation, reduction, dehydration, and decarboxylation. [, , ]
  • Prenylated FMN-dependent decarboxylase (TtnD): This enzyme, belonging to the UbiD family, catalyzes the penultimate step of TTN biosynthesis. []

Q12: Are there any regulatory mechanisms controlling Tautomycetin biosynthesis?

A12: Yes, several regulatory genes within the Tautomycetin biosynthetic gene cluster have been identified:

  • tmcN: This gene encodes a pathway-specific positive regulator, TmcN, which activates the transcription of genes involved in TTN biosynthesis. []
  • tmcT: This gene encodes another pathway-specific regulator, TmcT, which also plays a crucial role in TTN production. []
  • wblA: Disruption of the global regulatory gene wblA led to increased TTN productivity in Streptomyces sp. CK4412. [] This suggests a complex regulatory cascade involving both global and pathway-specific regulators in controlling TTN biosynthesis.

Q13: What are the potential applications of Tautomycetin?

A13: Given its potent biological activities, Tautomycetin shows promise for various applications:

  • Immunosuppressant: Its ability to selectively suppress T-cell activation makes it a potential candidate for developing new immunosuppressive drugs. [, , ]
  • Anticancer agent: The potent antiproliferative activity of TTN against various cancer cell lines highlights its potential as a lead compound for developing novel anticancer therapies. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.